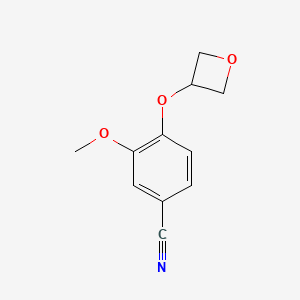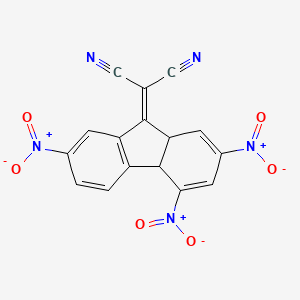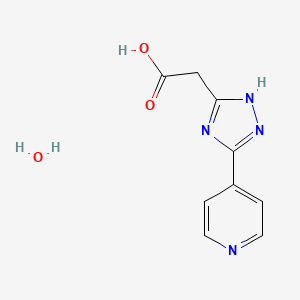![molecular formula C14H14F3N3O2 B1396239 [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester CAS No. 1208081-16-6](/img/structure/B1396239.png)
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester
Overview
Description
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H14F3N3O2 and its molecular weight is 313.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(methyl(2-(trifluoromethyl)quinazolin-4-yl)amino)acetate are Werner (WRN) helicase and Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a hallmark of cancer . PqsR is a key regulator of biofilm formation in Pseudomonas aeruginosa, a common pathogen responsible for various infections .
Mode of Action
This compound interacts with its targets by inhibiting their activity. In the case of WRN helicase, it prevents the enzyme from unwinding DNA, thereby disrupting DNA repair and replication processes . For PqsR, it inhibits the transcriptional regulation of genes involved in biofilm formation, thereby preventing the formation of biofilms by Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of WRN helicase affects the DNA damage response pathway, leading to genomic instability and potentially promoting the growth of cancer cells . The inhibition of PqsR disrupts the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation and other virulence factors .
Result of Action
The inhibition of WRN helicase by this compound can lead to genomic instability, potentially promoting the growth of cancer cells . Its inhibition of PqsR can prevent the formation of biofilms by Pseudomonas aeruginosa, making the bacteria more susceptible to antimicrobial treatments .
Properties
IUPAC Name |
ethyl 2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVIMBPMVFZFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163849 | |
| Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-16-6 | |
| Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B1396158.png)





![6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)




![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)


